N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester
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Overview
Description
N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester: is an organic compound that serves as an intermediate in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dichlorobenzoyl moiety, and a glycine benzyl ester. This compound is often used in the synthesis of various biologically active molecules and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) to form N-Boc-glycine.
Acylation: The protected glycine is then acylated with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form N-Boc-N-(2,5-dichlorobenzoyl)glycine.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester can undergo oxidation reactions, particularly at the benzyl ester moiety, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Deprotected amines.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of peptide-based drugs and other bioactive compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can be incorporated into peptide sequences to investigate the effects of specific modifications on biological activity.
Medicine: The compound is utilized in medicinal chemistry for the development of new therapeutic agents
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, dyes, and polymers. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is primarily related to its role as a protecting group and intermediate in organic synthesis The Boc group provides stability to the amine functionality, preventing unwanted side reactions during synthetic transformations
Molecular Targets and Pathways:
Protecting Group: The Boc group protects the amine functionality, allowing for selective deprotection under mild acidic conditions.
Reactive Intermediate:
Comparison with Similar Compounds
N-Boc-glycine Benzyl Ester: Similar in structure but lacks the dichlorobenzoyl moiety.
N-Boc-N-(4-chlorobenzoyl)glycine Benzyl Ester: Contains a single chlorine atom on the benzoyl group.
N-Boc-N-(2,4-dichlorobenzoyl)glycine Benzyl Ester: Chlorine atoms are positioned differently on the benzoyl group.
Uniqueness: N-Boc-N-(2,5-dichlorobenzoyl)glycine Benzyl Ester is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and the types of chemical transformations it can undergo
Properties
Molecular Formula |
C21H21Cl2NO5 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
benzyl 2-[(2,5-dichlorobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C21H21Cl2NO5/c1-21(2,3)29-20(27)24(19(26)16-11-15(22)9-10-17(16)23)12-18(25)28-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
ZRPVCMVFSGTTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OCC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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